(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Overview
Description
“(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1858242-04-2. It has a molecular weight of 331.39 . The compound contains a total of 42 bonds, including 25 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid . The InChI code is 1S/C17H17NO4S/c1-11(2)12-7-8-15-14(9-12)13-5-3-4-6-16(13)23(21,22)18(15)10-17(19)20/h3-9,11H,10H2,1-2H3,(H,19,20) .Scientific Research Applications
(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid has a variety of scientific research applications. It has been studied for its potential medicinal applications, such as its ability to inhibit certain enzymes involved in the metabolism of drugs. It has also been studied for its potential to be used as a reagent in organic synthesis, as well as its potential to be used as a catalyst in chemical reactions. Additionally, this compound has been studied for its potential to be used as a corrosion inhibitor in metal surfaces.
Mechanism of Action
The mechanism of action of (9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid is not fully understood. However, it is believed to work by acting as an inhibitor of certain enzymes involved in the metabolism of drugs. It is thought to inhibit these enzymes by forming a complex with them, which prevents them from performing their normal metabolic functions. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have a variety of effects on the body, including its ability to inhibit certain enzymes involved in the metabolism of drugs. Additionally, it has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been found to have anti-inflammatory and antifungal properties, which may be beneficial in the treatment of certain illnesses.
Advantages and Limitations for Lab Experiments
The advantages of using (9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid in laboratory experiments include its low cost, high thermal stability, and low volatility. Additionally, it is a versatile reagent and can be used in a variety of reactions. The disadvantages of using this compound in laboratory experiments include its potential toxicity and its potential to form complexes with certain enzymes, which can inhibit their normal metabolic functions. Additionally, this compound is a corrosive compound and should be handled with caution.
Future Directions
The potential future directions for (9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid include its use as an inhibitor of certain enzymes involved in the metabolism of drugs, its use as a reagent in organic synthesis, its use as a catalyst in chemical reactions, and its use as a corrosion inhibitor in metal surfaces. Additionally, this compound may have potential medicinal applications, such as its potential to be used as an antioxidant or anti-inflammatory agent. Finally, this compound may have potential applications in the food industry, such as its potential to be used as a preservative or flavor enhancer.
properties
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11(2)12-7-8-15-14(9-12)13-5-3-4-6-16(13)23(21,22)18(15)10-17(19)20/h3-9,11H,10H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXRNPULSQYGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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